N-(4-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry ADME Physicochemical Properties

This fully assembled 1,2,3-triazole-4-carboxamide combines a 4-chlorophenyl amide residue with an N1-p-tolyl group, yielding an XLogP of 3.9 and a TPSA of 59.8 Ų—ideal for probe or lead discovery. Replacing the unsubstituted phenyl analog (CAS 866845-57-0; XLogP=3.5) with this compound introduces a halogen-bond-capable chlorine that can engage backbone carbonyls, dramatically altering target affinity. Because the scaffold is built via a validated one-pot, three-component synthesis, any hit can be rapidly expanded into focused analog libraries. Its presence in major academic screening collections makes it a chemically complementary addition to fluorinated and methoxy analogs, maximizing diversity in antiproliferative panels. MW: 326.8 g/mol.

Molecular Formula C17H15ClN4O
Molecular Weight 326.78
CAS No. 866845-58-1
Cat. No. B2946239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS866845-58-1
Molecular FormulaC17H15ClN4O
Molecular Weight326.78
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)C
InChIInChI=1S/C17H15ClN4O/c1-11-3-9-15(10-4-11)22-12(2)16(20-21-22)17(23)19-14-7-5-13(18)6-8-14/h3-10H,1-2H3,(H,19,23)
InChIKeyQZAGOZNGKAXIJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(4-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 866845-58-1) is a Focused Triazole Carboxamide for Screening Libraries


N-(4-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 866845-58-1) is a fully assembled, screening-ready 1,2,3-triazole-4-carboxamide featuring a 4-chlorophenyl group on the amide nitrogen coupled with a 4-methylphenyl (p-tolyl) substituent on N1 of the triazole ring [1]. With a molecular weight of 326.8 g/mol, a computed lipophilicity of XLogP = 3.9, and a topological polar surface area (TPSA) of 59.8 Ų, it occupies an attractive physicochemical space for probe or lead discovery [2]. The compound is cataloged in major academic screening libraries and is accessible for hit-validation workflows [3].

Procurement Risk: Why N-(4-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by Undifferentiated Triazole Carboxamides


Within the 1,2,3-triazole-4-carboxamide class, biological activity is hypersensitive to small variations in peripheral substituents, making generic substitution of this compound with a structurally similar analog scientifically unreliable [1]. The literature demonstrates that replacing the N1-phenyl, the 5-methyl, or the amide residue can drastically alter potency, sometimes shifting IC50 values by an order of magnitude or completely abolishing activity [2]. The target compound’s specific combination of electronegative (4-chlorophenyl) and hydrophobic (4-methylphenyl) functionalities generates a unique electronic surface and lipophilic profile (XLogP = 3.9) that directly influences target engagement and ADME behavior, distinguishing it from the unsubstituted phenyl analog CAS 866845-57-0 (XLogP = 3.5) [3].

Head-to-Head Technical Evidence: Quantifying the Differentiation of N-(4-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 866845-58-1)


Physicochemical Differentiation: Lipophilicity and Molecular Weight vs. Unsubstituted Phenyl Analog

The target compound (CAS 866845-58-1) demonstrates a significantly higher computed lipophilicity (XLogP = 3.9) compared to its closest des-methyl analog, N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866845-57-0; XLogP = 3.5), reflecting the contribution of the additional methyl group on the N1-phenyl ring [1][2]. This modification also increases its molecular weight by 14 Da (326.8 vs. 312.8 g/mol) while maintaining an identical hydrogen bond donor/acceptor profile (HBD=1, HBA=3) and TPSA (59.8 Ų) [1][2]. The enhanced LogP in the target compound is anticipated to improve passive membrane permeability and could influence binding to hydrophobic protein pockets compared to the analog lacking the p-methyl group.

Medicinal Chemistry ADME Physicochemical Properties

Library Representation and Synthetic Tractability for Hit Follow-up

This compound is a direct product of an established one-pot, three-component synthetic methodology designed to generate combinatorial libraries of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamides [1]. Unlike some bespoke triazole analogs, this specific scaffold is amenable to parallel synthesis, enabling rapid resynthesis and analog generation for hit confirmation and SAR expansion [1]. The compound itself has been deposited into the ZINC screening library (legacy ID ZINC02082635) and cataloged under vendor codes such as AKOS001884145, indicating a track record of availability for large-scale screening campaigns [2].

Combinatorial Chemistry Hit-to-Lead Screening

Class-Level Anticancer Screening Precedent in NCI60 Panels

Close structural relatives of the target compound have been evaluated for antiproliferative activity in the NCI60 human tumor cell line panel, a system that encompasses nine cancer types [1]. The published data demonstrate that small changes in the N1-aryl or amide substituents of the 1,2,3-triazole-4-carboxamide scaffold lead to dramatic shifts in mean GI50 values across the panel, with some members showing remarkable cell-line-specific activity [1][2]. The target compound’s unique 4-chlorophenyl/4-methylphenyl substitution pattern places it in a structural neighborhood associated with observed anticancer activity, supporting its prioritization for focused anticancer screening over analogs with unvalidated substitution motifs.

Anticancer NCI60 Proliferation

Electronic and Steric Complementarity: Differentiating from Fluoro and Methoxy Analogs

The 4-chlorophenyl group on the amide nitrogen introduces distinct electronic properties compared to close analogs substituted with 4-fluorophenyl or 4-methoxyphenyl [1]. The chlorine atom has substantial polarizability and can engage in halogen bonding with protein backbone carbonyls, an interaction inaccessible to the 4-methoxy analog and weaker for the 4-fluoro analog [2]. Additionally, the 4-methyl group on the N1-phenyl ring adds steric bulk absent in the CAS 866845-57-0 analog, potentially constraining the rotational freedom of the aryl ring and influencing the entropic component of target binding. These electronic and steric features are quantifiable through electrostatic potential maps though direct experimental binding data for this specific compound remains limited.

SAR Halogen bonding Medicinal Chemistry

Optimal Deployment Scenarios for N-(4-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 866845-58-1)


Focused Anticancer Screening Libraries

Based on the class-level evidence showing antiproliferative activity in NCI60 panels for structurally adjacent 1,2,3-triazole-4-carboxamides, this compound is a strong candidate for inclusion in focused libraries targeting cancer cell lines [1]. Its distinct LogP (3.9) and the presence of a halogen-bond-capable 4-chlorophenyl group make it a chemically complementary addition alongside fluoro and methoxy analogs, maximizing the diversity of the screening set [2].

Halogen Bonding-Focused Fragment or Lead Optimization

The 4-chlorophenyl substituent creates an opportunity to exploit halogen bonding with target protein backbone carbonyls, a non-covalent interaction that can be critical for binding affinity and selectivity [3]. Researchers optimizing a hit containing an unsubstituted phenyl or 4-fluorophenyl group can procure this compound as a strategic replacement to test for enhanced halogen-bonding contributions without altering the core triazole scaffold.

Combinatorial Library Expansion and Hit Follow-up

Because the compound is produced via a validated one-pot, three-component synthesis [4], it serves as both a screening hit and a synthetic launch point. Upon identification of activity, the same synthetic route can be used to generate focused analog libraries around the 4-chlorophenyl and 4-methylphenyl axes, dramatically accelerating SAR timelines compared to compounds requiring de novo route development.

ADME Profiling Panels for Lipophilic Amide Series

With an XLogP of 3.9 [2], this compound sits at an informative lipophilicity threshold for profiling passive permeability, metabolic stability, and plasma protein binding. It can serve as a reference point in ADME panels comparing a series of triazole carboxamides where LogP is incrementally varied, helping teams map the relationship between lipophilicity and clearance.

Quote Request

Request a Quote for N-(4-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.